N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide” is an organic compound . It is available for purchase from certain chemical suppliers.
Molecular Structure Analysis
The molecular formula of this compound is C13H12N4O2. Unfortunately, detailed structural analysis information is not available in the search results.Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, compounds with similar structures are known to participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
This compound is likely a solid at room temperature . It is soluble in hot water and organic solvents, but insoluble in alcohol and ether . The molecular weight is 256.265.Scientific Research Applications
Glutamatergic Modulation in Auditory Processing
- Studies on N-methyl-D-aspartate (NMDA) receptor antagonists, such as ketamine, have shed light on the critical role of glutamatergic neurotransmission in auditory information processing in the human brain. Research demonstrates that compounds affecting NMDA receptors can influence auditory mismatch negativity (MMN) and P300 event-related potentials (ERPs), which are crucial for cognitive functions and auditory processing. This understanding helps in deciphering the complex mechanisms underlying cognitive disorders and potential therapeutic targets (Gunduz-Bruce et al., 2012).
Insights into Cognitive and Psychotic Disorders
- Ketamine, acting as an NMDA receptor antagonist, has been used to model cognitive impairments and psychotic symptoms in research, providing insights into the underlying neurobiological mechanisms of disorders such as schizophrenia. This approach has allowed for a deeper understanding of the role of glutamate in cognitive functions and its implications for developing new treatment strategies for cognitive and psychotic disorders (Malhotra et al., 1997).
Exploring the Role of Glutamate in Schizophrenia
- Investigating the glutamatergic system's involvement in schizophrenia through the use of NMDA receptor antagonists like ketamine has highlighted a paradoxical increase in synaptic glutamate release. This line of research, including the measurement of metabolites like glutamine, supports the NMDA receptor hypofunction hypothesis in schizophrenia and suggests a complex interplay between glutamate and the symptoms of schizophrenia. Elevated glutamine levels, associated with psychotic symptoms, underscore the potential for targeting glutamatergic neurotransmission in therapeutic interventions (Bustillo et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-14-10(18)6-17-7-15-11-8-4-2-3-5-9(8)16-12(11)13(17)19/h2-5,7,16H,6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJYEAVBPFSQSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.